Amidepsine A

Vue d'ensemble

Description

L’Amidepsine A est un métabolite fongique isolé du bouillon de culture du champignon Humicola espèce FO-2942. Elle est connue pour ses effets inhibiteurs sur la diacylglycérol acyltransférase, une enzyme impliquée dans la synthèse des triglycérides à partir du diacylglycérol et de l’acyl-coenzyme A .

Applications De Recherche Scientifique

Amidepsine A has a wide range of scientific research applications:

Mécanisme D'action

Le principal mécanisme d’action de l’Amidepsine A implique l’inhibition de la diacylglycérol acyltransférase, une enzyme qui catalyse la formation des triglycérides à partir du diacylglycérol et de l’acyl-coenzyme A . En inhibant cette enzyme, l’this compound réduit la synthèse des triglycérides, ce qui entraîne une diminution de l’accumulation des lipides dans les cellules. Ce mécanisme est particulièrement pertinent dans le contexte des troubles métaboliques, où une synthèse et une accumulation excessives de triglycérides peuvent entraîner des affections telles que l’obésité et le diabète .

Composés similaires :

Amidepsine B : Un autre métabolite fongique présentant des effets inhibiteurs similaires sur la diacylglycérol acyltransférase.

Roselipines : Un groupe de métabolites fongiques qui inhibent sélectivement la diacylglycérol acyltransférase 2.

Xanthohumol : Un composé d’origine végétale qui inhibe à la fois la diacylglycérol acyltransférase 1 et 2.

Unicité de l’this compound : Contrairement à certains autres inhibiteurs, il a été démontré que l’this compound a un impact significatif sur le métabolisme lipidique, ce qui en fait un candidat prometteur pour la recherche et le développement futurs .

Analyse Biochimique

Biochemical Properties

Amidepsine A plays a crucial role in biochemical reactions by inhibiting diacylglycerol acyltransferase. This enzyme catalyzes the final step in triglyceride synthesis, converting diacylglycerol and acyl-CoA to triglycerides. By inhibiting this enzyme, this compound reduces the formation of triglycerides, which can help mitigate conditions like fatty liver, obesity, and hypertriglyceridemia. The compound has shown inhibitory effects in rat liver microsomes with an IC50 value of 10.2 µM and in Raji cells with an IC50 value of 15.5 µM .

Cellular Effects

This compound influences various cellular processes by inhibiting diacylglycerol acyltransferase. This inhibition leads to a reduction in triglyceride formation, which can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, the reduction in triglyceride levels can alter lipid signaling pathways, affecting processes such as lipid storage, energy metabolism, and cell membrane composition. These changes can have downstream effects on cellular functions, including insulin sensitivity and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to diacylglycerol acyltransferase, thereby inhibiting its activity. This inhibition prevents the conversion of diacylglycerol and acyl-CoA to triglycerides, leading to a decrease in triglyceride synthesis. Additionally, this compound may influence gene expression by modulating lipid signaling pathways, which can result in changes in the expression of genes involved in lipid metabolism and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of diacylglycerol acyltransferase. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways or changes in enzyme expression levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits diacylglycerol acyltransferase, leading to a reduction in triglyceride levels and associated metabolic benefits. At higher doses, this compound may exhibit toxic or adverse effects, such as liver toxicity or disruption of normal lipid metabolism. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting diacylglycerol acyltransferase, the compound reduces the synthesis of triglycerides, which can affect metabolic flux and metabolite levels. This inhibition can lead to changes in the levels of diacylglycerol, acyl-CoA, and other intermediates in lipid metabolism. Additionally, this compound may interact with other enzymes and cofactors involved in lipid biosynthesis and degradation, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where diacylglycerol acyltransferase is localized. This targeted distribution allows this compound to effectively inhibit the enzyme and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where diacylglycerol acyltransferase is found. This localization is facilitated by targeting signals or post-translational modifications that direct this compound to specific compartments. By localizing to the endoplasmic reticulum, this compound can effectively inhibit diacylglycerol acyltransferase and reduce triglyceride synthesis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’Amidepsine A est généralement isolée du bouillon de culture d’Humicola espèce FO-2942. Le processus d’isolement implique plusieurs étapes, notamment la fermentation, l’extraction et la purification . Le bouillon de culture est d’abord fermenté dans des conditions spécifiques, puis extrait à l’aide de solvants organiques tels que le méthanol ou l’acétate d’éthyle. L’extrait brut est ensuite soumis à des techniques chromatographiques pour purifier l’this compound .

Méthodes de production industrielle : La production industrielle d’this compound implique une fermentation à grande échelle d’Humicola espèce FO-2942. Le processus de fermentation est optimisé pour maximiser le rendement en this compound. Après la fermentation, le composé est extrait et purifié en utilisant des techniques similaires à celles utilisées dans la préparation à l’échelle du laboratoire .

Analyse Des Réactions Chimiques

Types de réactions : L’Amidepsine A subit diverses réactions chimiques, notamment l’hydrolyse, l’estérification et l’oxydation .

Réactifs et conditions courants :

Hydrolyse : L’this compound peut être hydrolysée en milieu acide ou basique pour produire ses acides et alcools constitutifs.

Estérification : Elle peut subir des réactions d’estérification avec des alcools en présence de catalyseurs acides pour former des esters.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers esters, acides et dérivés oxydés, selon les conditions réactionnelles et les réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

L’this compound présente un large éventail d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Amidepsine B: Another fungal metabolite with similar inhibitory effects on diacylglycerol acyltransferase.

Roselipins: A group of fungal metabolites that selectively inhibit diacylglycerol acyltransferase 2.

Xanthohumol: A plant-derived compound that inhibits both diacylglycerol acyltransferase 1 and 2.

Uniqueness of Amidepsine A: Unlike some other inhibitors, this compound has been shown to have a significant impact on lipid metabolism, making it a promising candidate for further research and development .

Propriétés

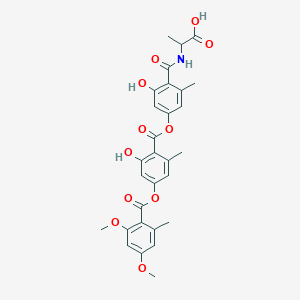

IUPAC Name |

2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGKRCPZJSNFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

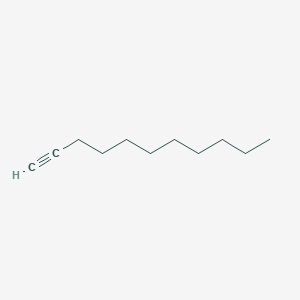

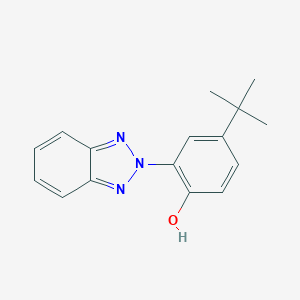

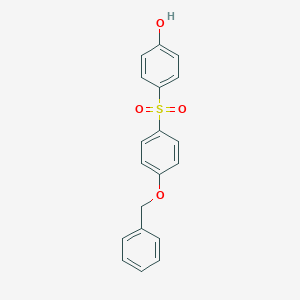

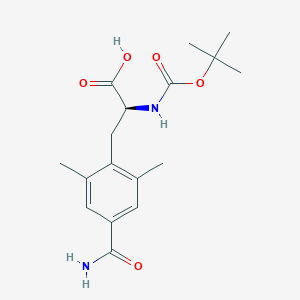

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Amidepsine A?

A1: this compound is a potent and selective inhibitor of diacylglycerol acyltransferase (DGAT) [, ]. DGAT is a key enzyme involved in the final step of triacylglycerol (TAG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with acyl-CoA to form TAG. By inhibiting DGAT, this compound reduces TAG formation [].

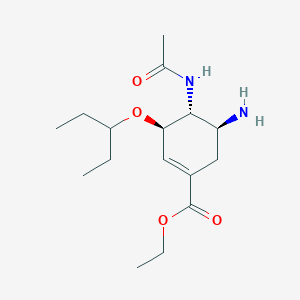

Q2: What is the structural characterization of this compound?

A2: this compound is characterized as 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide []. Unfortunately, the exact molecular formula and weight are not provided in the provided abstracts.

Q3: How does this compound impact triacylglycerol formation in cells?

A3: this compound specifically inhibits TAG formation in living cells []. This was demonstrated in Raji cells, where the compound effectively reduced TAG levels, highlighting its ability to target DGAT activity within a cellular environment.

Q4: Are there other compounds similar to this compound?

A4: Yes, several other amidepsines (B, C, D, and E) have been isolated from the Humicola sp. fungus [, , ]. Amidepsine D is particularly notable as it has been identified as 2,4-di-O-methylgryphoric acid [].

Q5: Has this compound been tested in any disease models?

A5: While the provided abstracts do not detail specific disease models for this compound, research using other DGAT inhibitors, like xanthohumol and Amidepsine D, indicates a potential role for these compounds in regulating angiogenesis, a process important in tumor growth and development []. Further investigation is needed to determine if this compound shares similar properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.